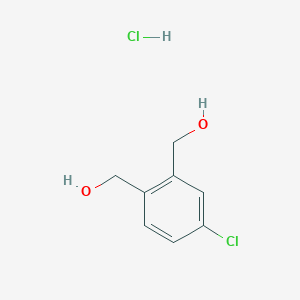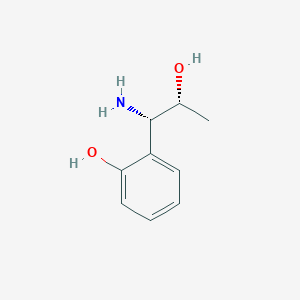
(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a secondary alcohol group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include ketones, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its ability to mimic natural substrates. It is also used in the development of chiral drugs and pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL
Uniqueness
The uniqueness of (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL lies in its specific stereochemistry, which can lead to different biological activities compared to its stereoisomers. This makes it a valuable compound for the development of enantiomerically pure drugs and for studying stereochemical effects in biological systems.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-[(1S,2R)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1 |
Clé InChI |
JXKFVSLCCUBGIK-HZGVNTEJSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC=CC=C1O)N)O |
SMILES canonique |
CC(C(C1=CC=CC=C1O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






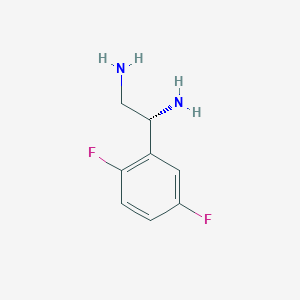

![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)
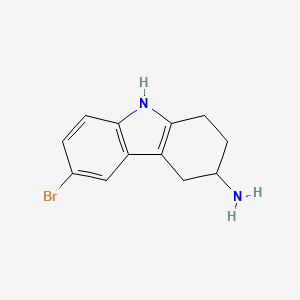
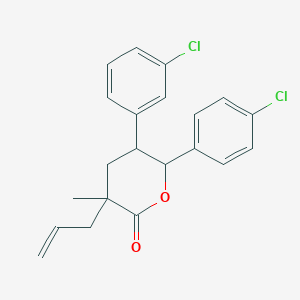

![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)
